molecular formula C10H10OS B8777192 (3-methylbenzo[b]thiophen-2-yl)methanol CAS No. 3133-88-8

(3-methylbenzo[b]thiophen-2-yl)methanol

Cat. No.: B8777192
CAS No.: 3133-88-8
M. Wt: 178.25 g/mol
InChI Key: TXZSDWAGMTULKT-UHFFFAOYSA-N
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Description

(3-methylbenzo[b]thiophen-2-yl)methanol is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methylbenzo[b]thiophen-2-yl)methanol typically involves the functionalization of the benzothiophene core. One common method is the reduction of (3-methylbenzo[b]thiophen-2-yl)carboxaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-methylbenzo[b]thiophen-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form (3-methylbenzo[b]thiophen-2-yl)carboxaldehyde or (3-methylbenzo[b]thiophen-2-yl)carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form (3-methylbenzo[b]thiophen-2-yl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (3-methylbenzo[b]thiophen-2-yl)methyl chloride.

Common Reagents and Conditions

    Oxidation: PCC in dich

Properties

CAS No.

3133-88-8

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

(3-methyl-1-benzothiophen-2-yl)methanol

InChI

InChI=1S/C10H10OS/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5,11H,6H2,1H3

InChI Key

TXZSDWAGMTULKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=CC=CC=C12)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To an ice-cold suspension of lithium aluminum hydride (103 mg, 2.72 mmol) in THF (4.4 mL) was added dropwise over 15 minutes under N2 atmosphere, a solution of the above-mentioned methyl 3-methylbenzothiophene-2-carboxylate (560 mg, 2.72 mmol) in THF (1 mL). The mixture was stirred under ice-cooling for 45 minutes, then at room temperature for 5 minutes, to which was added dropwise under ice-cooling saturated aqueous ammonium chloride solution. The mixture was filtered through a layer of Celite, washed with ethyl acetate. Combined organic layers were washed with saturated brine. After drying over anhydrous sodium sulfate, the solvent was removed under reduced pressure to give the titled compound as a white crystal (483 mg, yield 99%).
[Compound]
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99%

Synthesis routes and methods II

Procedure details

Add a solution of methyl 3-methylbenzo[b]thiophen-2-carboxylate (5.00 g, 24.2 mmol) in THF (25 mL) dropwise to a 1M solution of lithium aluminum hydride in THF (121 mL, 121 mmol) at 0° C. Stir 1 hour. Add an excess of sodium sulfate decahydrate portionwise (slowly at first), stir for 30 minutes at 0° C., then 2 hours at room temperature. Filter, and wash the cake with THF. Concentrate the combined filtrates to afford the drawn product as a white solid (3.60 g, 83%): 1H NMR (CDCl3) δ 7.81 (m, 1H), 7.68 (m, 1H), 7.35 (m, 2H), 4.92 (d, 2H), 2.40 (s, 3H), 1.77 (t, 1H).
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5 g
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121 mL
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sodium sulfate decahydrate
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Yield
83%

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